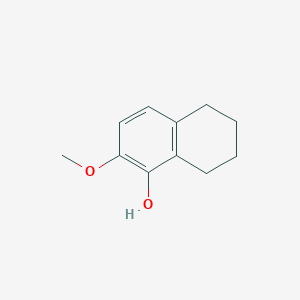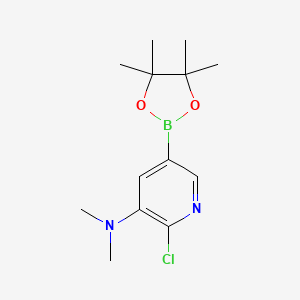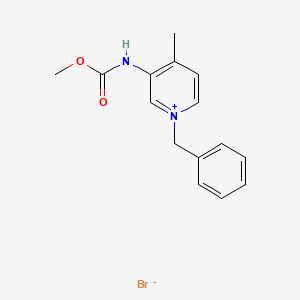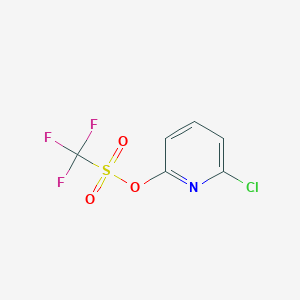
6-Fluoro-5-(methoxymethoxy)-2',4-dimethyl-2,4'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-5-(methoxymethoxy)-2’,4-dimethyl-2,4’-bipyridine is a complex organic compound that belongs to the bipyridine family. This compound is characterized by the presence of a fluorine atom, two methyl groups, and a methoxymethoxy group attached to the bipyridine core. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-5-(methoxymethoxy)-2’,4-dimethyl-2,4’-bipyridine typically involves multiple steps, including halogenation, methylation, and methoxymethoxylation. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoro-5-(methoxymethoxy)-2’,4-dimethyl-2,4’-bipyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents in place of the fluorine atom.
Aplicaciones Científicas De Investigación
6-Fluoro-5-(methoxymethoxy)-2’,4-dimethyl-2,4’-bipyridine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-5-(methoxymethoxy)-2’,4-dimethyl-2,4’-bipyridine involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxymethoxy group play crucial roles in modulating the compound’s reactivity and binding affinity. These interactions can influence various biochemical processes, making the compound a valuable tool in research.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Compared to similar compounds, 6-Fluoro-5-(methoxymethoxy)-2’,4-dimethyl-2,4’-bipyridine stands out due to its unique combination of functional groups and structural features
Propiedades
Número CAS |
119071-57-7 |
|---|---|
Fórmula molecular |
C6H3ClF3NO3S |
Peso molecular |
261.61 g/mol |
Nombre IUPAC |
(6-chloropyridin-2-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C6H3ClF3NO3S/c7-4-2-1-3-5(11-4)14-15(12,13)6(8,9)10/h1-3H |
Clave InChI |
TWRRBSOANPKTJW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)Cl)OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Butanol, 1-[3-(trifluoromethyl)phenoxy]-](/img/structure/B8690053.png)
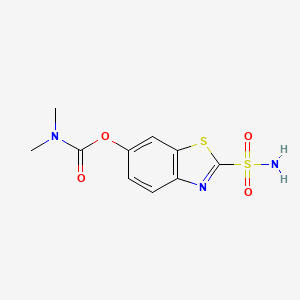
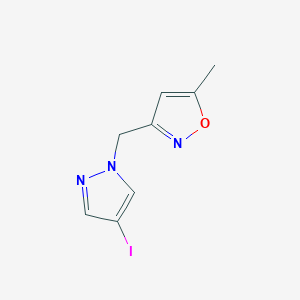
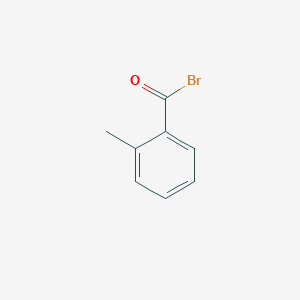
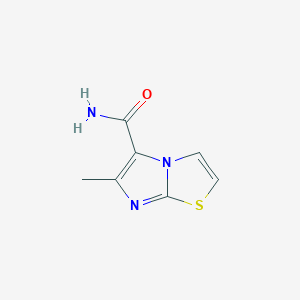
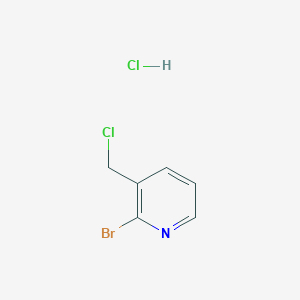
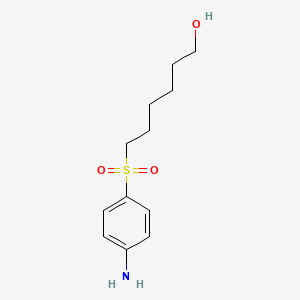
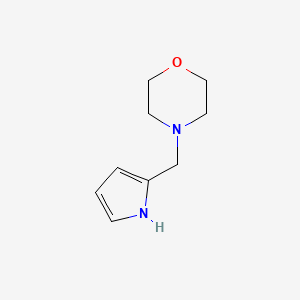
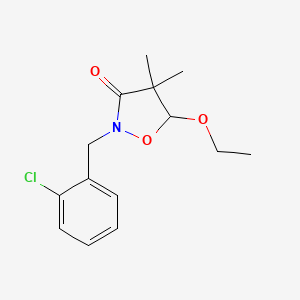
![Cyclobuta[a]naphthalen-1(2H)-one](/img/structure/B8690123.png)
